2-amino-5-chloro-N-(2-methylpropyl)benzamide
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Overview
Description
2-amino-5-chloro-N-(2-methylpropyl)benzamide is a chemical compound with the CAS Number: 34810-93-0 . It has a molecular weight of 226.71 and its IUPAC name is 2-amino-5-chloro-N-isobutylbenzamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 226.70 . It is a powder at room temperature .Scientific Research Applications
Antiproliferative Activity and Sigma-1 Receptor Agonism
A study focused on the design and synthesis of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor agonists. These compounds were evaluated for their antiproliferative activity against cancer cell lines, showcasing potent cytotoxic activities, particularly against the MCF-7 cell line. This suggests their potential for cancer treatment through sigma-1 receptor modulation (Youssef et al., 2020).
Anti-Influenza Activity
Another research developed benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiviral activities against the H5N1 strain of the influenza A virus. These findings highlight the potential of benzamide derivatives in treating avian influenza, demonstrating a significant step towards antiviral drug development (Hebishy et al., 2020).
Antibacterial Studies
A compound derived from benzamide, specifically 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, was synthesized and showed antibacterial activity towards both gram-positive and gram-negative bacteria. This underscores the compound's potential as a basis for developing new antibacterial agents (Adam et al., 2016).
Complexation and Magnetic Studies
Research into the complexation of 2-hydroxy-N-(n-aminoalkyl)benzamides with manganese highlighted the synthesis of dinuclear and tetranuclear manganese complexes. These complexes exhibit interesting magnetic behaviors, contributing to the field of molecular magnetism and its applications in materials science (Mitsuhashi et al., 2016).
Antifungal and Antimicrobial Activity
The synthesis and characterization of new benzo[a]phenoxazine-based fluorophores derived from benzamide compounds have been studied for their antifungal properties. These compounds showed good activity against Saccharomyces cerevisiae, indicating their potential in developing antifungal treatments (Frade et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .
Future Directions
Properties
IUPAC Name |
2-amino-5-chloro-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDMUKQOLOTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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